molecular formula C18H19ClN2O3S B2773848 2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946381-18-6

2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2773848
CAS RN: 946381-18-6
M. Wt: 378.87
InChI Key: DBFZBHNTWKRKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Characterization

The research on tetrahydroquinazoline derivatives, including structures closely related to 2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, demonstrates their synthesis through reactions involving highly reactive intermediates, underscoring their chemical behavior and potential applications in creating novel compounds with targeted properties (Cremonesi, Croce, & Gallanti, 2010).

Catalytic Applications

Research has shown the potential of certain tetrahydroquinoline derivatives in catalysis, exemplified by the synthesis of half-sandwich ruthenium complexes from aromatic sulfonamides bearing pyridinyl rings. These complexes have been evaluated for their efficiency as catalysts in transfer hydrogenation processes, indicating the utility of such structures in facilitating chemical transformations (Dayan et al., 2013).

Antitumor Activity

The synthesis of novel tetrahydroquinoline derivatives bearing the sulfonamide moiety has led to the discovery of compounds with significant in vitro antitumor activity. Certain compounds were found to be more potent and efficacious than doxorubicin, highlighting the potential of these derivatives as new classes of antitumor agents (Alqasoumi et al., 2010).

Antimicrobial Evaluation

Quinoline clubbed with sulfonamide moiety derivatives has been synthesized and evaluated as antimicrobial agents. The study revealed compounds with high activity against Gram-positive bacteria, suggesting the importance of these structures in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Anti-HIV Activity

Styrylquinoline derivatives, including those related to the sulfonamide moiety, have been demonstrated as HIV-1 integrase inhibitors. This research underscores the potential for developing new treatments against HIV by targeting the integrase enzyme (Jiao et al., 2010).

properties

IUPAC Name

2-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-2-18(22)21-11-5-6-13-12-14(9-10-16(13)21)20-25(23,24)17-8-4-3-7-15(17)19/h3-4,7-10,12,20H,2,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFZBHNTWKRKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.